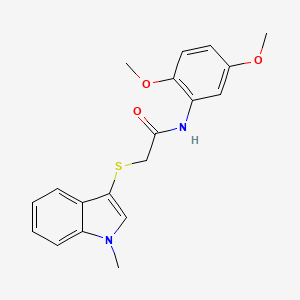

N-(2,5-dimethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-21-11-18(14-6-4-5-7-16(14)21)25-12-19(22)20-15-10-13(23-2)8-9-17(15)24-3/h4-11H,12H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRFIKSPPMAQKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes available data on its biological activity, including in vitro studies and mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by its molecular formula, which is C16H18N2O2S. The structure includes a 2,5-dimethoxyphenyl group and an indole-thioacetamide moiety, which are known to contribute to various biological activities. The presence of the thioether linkage is particularly relevant for its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thioacetamide groups have shown potent activity against various pathogens. In vitro evaluations typically measure minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) to assess efficacy.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | MBC (µg/mL) | Tested Pathogens |

|---|---|---|---|

| Compound A | 0.22 | 0.25 | Staphylococcus aureus |

| Compound B | 0.15 | 0.20 | Escherichia coli |

| This compound | TBD | TBD | TBD |

Antiviral Activity

In addition to antimicrobial properties, compounds similar to this compound have been investigated for antiviral activity. Research indicates that certain thioacetamide derivatives exhibit inhibitory effects against viruses such as HIV and influenza.

The mechanism by which these compounds exert their antiviral effects often involves inhibition of viral replication or interference with viral entry into host cells. For example, studies have reported that specific derivatives can inhibit the activity of reverse transcriptase in HIV, thereby preventing viral replication.

Table 2: Antiviral Activity Data

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound X | 21.4 | 250 | 11.6 |

| Compound Y | 38.45 | 300 | 7.8 |

| This compound | TBD | TBD | TBD |

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Antimicrobial Efficacy : A study evaluating various thioacetamide derivatives found that certain compounds significantly inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.

- Antiviral Potential : Research on indole-thioacetamides demonstrated promising results against respiratory syncytial virus (RSV). The compounds showed IC50 values indicating effective inhibition of viral replication.

Comparison with Similar Compounds

The compound is compared below with structurally related acetamide derivatives, focusing on substituent variations, synthesis methods, and key physicochemical properties.

Structural Analogs in Benzothiazole and Indole Families

Table 1: Key Structural Analogs and Their Features

Physicochemical and Spectroscopic Properties

- Melting Points : Analog 2 melts at 188–190°C, while brominated derivatives (e.g., Analog 3) exhibit higher melting points due to increased molecular symmetry and halogen interactions .

- NMR Data: The target compound’s indole-thio group would likely show distinct aromatic proton signals (δ 6.5–7.5 ppm for indole H) compared to Analog 2’s pyrimidinone ring (δ 6.05 ppm for CH-5) .

Functional Group Impact on Bioactivity

- Electron-Donating Groups : The 2,5-dimethoxyphenyl moiety in the target compound and Analog 1 may enhance binding to receptors sensitive to electron-rich aromatics (e.g., serotonin receptors) .

- Halogen Substitutions : Bromine in Analog 3 improves membrane permeability and halogen bonding with protein targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,5-dimethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide, and how can reaction progress be effectively monitored?

- Methodology :

- Multi-step synthesis typically involves nucleophilic substitution (e.g., coupling of thioacetamide and indole derivatives) and condensation reactions. Key steps include:

- Use of sodium hydroxide as a base for deprotonation ().

- Solvent selection (e.g., dimethylformamide) to enhance reactivity ().

- Reaction Monitoring : Thin-layer chromatography (TLC) is critical for tracking intermediates and confirming completion . For final product verification, combine TLC with NMR and mass spectrometry ( ).

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

- Recommended Techniques :

- Note : Discrepancies in elemental analysis (e.g., carbon content) may indicate residual solvents or incomplete purification ( ).

Q. How can reaction conditions be optimized to improve yield during synthesis?

- Key Variables :

- Temperature : Maintain 60–80°C for condensation steps to avoid side reactions ().

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for thiol-ether bond formation ().

- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity ( ).

Advanced Research Questions

Q. What strategies are effective for elucidating the biological activity of this compound?

- Approach :

- In vitro assays : Screen against kinase targets (e.g., EGFR, JAK2) due to structural similarity to indole-based inhibitors ().

- Structure-Activity Relationship (SAR) : Modify the methoxy or indole groups and compare bioactivity ().

- Binding Studies : Use surface plasmon resonance (SPR) to quantify interactions with protein targets ().

Q. How can researchers resolve discrepancies between theoretical and experimental elemental analysis data?

- Troubleshooting Steps :

Purification Check : Repeat recrystallization or column chromatography to remove solvent residues ( ).

Hydration Analysis : Perform Karl Fischer titration to detect water content in the sample.

Alternative Synthesis : Validate via a different route (e.g., Grignard addition for ketone intermediates) ( ).

Q. What computational strategies are recommended to model the binding interactions of this compound with biological targets?

- Workflow :

- Molecular Docking : Use AutoDock Vina to predict binding poses with enzymes like cytochrome P450 ().

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity (general practice, no direct evidence).

- QSAR Modeling : Corrogate electronic properties (e.g., HOMO/LUMO) with observed bioactivity ().

Q. How can structural analogs of this compound be designed to enhance solubility without compromising activity?

- Design Principles :

- Introduce polar groups (e.g., hydroxyl or amine) on the dimethoxyphenyl ring ().

- Replace the methyl group on the indole with a polyethylene glycol (PEG) chain ().

- Validate solubility via shake-flask method and HPLC ( ).

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data between synthesized batches?

- Root Cause Analysis :

- Stereochemical Variance : Check for epimerization during synthesis (e.g., axial vs. equatorial thioether conformation) ().

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., oxidized sulfonyl derivatives) ().

- Resolution : Optimize reaction atmosphere (e.g., inert N₂) to prevent oxidation ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.